

# A Comparative Spectroscopic Analysis of 2,4-Diiodoaniline and Its Halogenated Derivatives

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## Compound of Interest

Compound Name: 2,4-Diiodoaniline

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A comprehensive guide for researchers, scientists, and drug development professionals on the spectroscopic characteristics of **2,4-diiodoaniline** and its structural analogs. This report details key experimental data from Nuclear Magnetic Resonance (NMR), Infrared (IR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy, providing a comparative framework for the identification and characterization of these compounds.

## Introduction

**2,4-Diiodoaniline** and its derivatives are important intermediates in organic synthesis, finding applications in the development of pharmaceuticals, agrochemicals, and other specialty chemicals. A thorough understanding of their spectroscopic properties is crucial for confirming their structure, assessing purity, and guiding further chemical modifications. This guide presents a comparative analysis of the spectroscopic data for **2,4-diiodoaniline** alongside its mono-iodinated precursors and other di-halogenated analogs, namely 2,4-dichloroaniline and 2,4-dibromoaniline.

## Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for **2,4-diiodoaniline** and its derivatives. The data has been compiled from various spectral databases and literature sources.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The chemical shifts ( $\delta$ ) are highly sensitive to the electronic environment of the nuclei, which is significantly influenced by the nature and position of the halogen substituents.

Table 1:  $^1\text{H}$  and  $^{13}\text{C}$  NMR Spectroscopic Data

Compound	Nucleus	Chemical Shift ( $\delta$ , ppm)
2,4-Diiodoaniline	$^1\text{H}$ , $^{13}\text{C}$	Data not readily available in compiled format.[1]
2-Iodoaniline	$^1\text{H}$	Aromatic Protons: 6.50 - 7.66, NH <sub>2</sub> : ~4.09
$^{13}\text{C}$	84.1, 114.7, 119.9, 129.3, 138.9, 146.7	
4-Iodoaniline	$^1\text{H}$	Aromatic Protons: 6.59 (d), 7.26 (d), NH <sub>2</sub> : ~3.69
$^{13}\text{C}$	81.9, 117.2, 137.9, 146.4	
2,4-Dichloroaniline	$^1\text{H}$	Aromatic Protons: 6.75 (dd), 7.05 (d), 7.25 (d), NH <sub>2</sub> : ~4.0
$^{13}\text{C}$	116.9, 119.5, 122.3, 127.8, 129.2, 141.5	
2,4-Dibromoaniline	$^1\text{H}$	Aromatic Protons: 6.83 (dd), 7.28 (d), 7.50 (d), NH <sub>2</sub> : ~4.0
$^{13}\text{C}$	110.1, 117.4, 122.4, 132.8, 133.5, 143.1	

Note: Chemical shifts are typically referenced to TMS and can vary slightly based on the solvent and experimental conditions.

## Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The characteristic vibrational frequencies of the N-H bonds of the amine group and the C-X

(halogen) bonds are particularly informative.

Table 2: Key IR Absorption Bands ( $\text{cm}^{-1}$ )

Compound	N-H Stretch (asym/sym)	C-N Stretch	C-X Stretch (approx.)
2,4-Diiodoaniline	Data not readily available	Data not readily available	~500-600 (C-I)
2-Iodoaniline	~3400 / ~3300	~1300	~500-600 (C-I)[2]
4-Iodoaniline	~3400 / ~3300	~1280	~500-600 (C-I)
2,4-Dichloroaniline	~3480 / ~3390	~1310	~600-800 (C-Cl)[3]
2,4-Dibromoaniline	~3470 / ~3380	~1300	~500-650 (C-Br)[4]

## Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and information about its fragmentation pattern, which can aid in structural confirmation. The molecular ion peak ( $M^+$ ) is a key feature.

Table 3: Mass Spectrometry Data (Molecular Ion,  $m/z$ )

Compound	Molecular Formula	Molecular Weight (g/mol)	Molecular Ion ( $m/z$ )
2,4-Diiodoaniline	$\text{C}_6\text{H}_5\text{I}_2\text{N}$	344.92	345[1]
2-Iodoaniline	$\text{C}_6\text{H}_6\text{IN}$	219.02	219[2]
4-Iodoaniline	$\text{C}_6\text{H}_6\text{IN}$	219.02	219
2,4-Dichloroaniline	$\text{C}_6\text{H}_5\text{Cl}_2\text{N}$	162.02	161/163/165 (isotope pattern)[5]
2,4-Dibromoaniline	$\text{C}_6\text{H}_5\text{Br}_2\text{N}$	250.92	249/251/253 (isotope pattern)[4]

## Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The wavelength of maximum absorption ( $\lambda_{\text{max}}$ ) is influenced by the extent of conjugation and the nature of the substituents.

Table 4: UV-Visible Spectroscopic Data

Compound	$\lambda_{\text{max}}$ (nm)	Solvent
2,4-Diiodoaniline	Data not readily available	-
Aniline (for reference)	230, 280	Ethanol[6]
2-Iodoaniline	~235, ~290	Ethanol
4-Iodoaniline	~240, ~295	Ethanol
2,4-Dichloroaniline	~245, ~295	Ethanol
2,4-Dibromoaniline	~250, ~300	Ethanol

## Experimental Protocols

Detailed and standardized experimental procedures are essential for obtaining high-quality and reproducible spectroscopic data. Below are representative protocols for the key analytical techniques discussed.

### NMR Spectroscopy

- Sample Preparation: Dissolve 5-10 mg of the aniline derivative in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g.,  $\text{CDCl}_3$ ,  $\text{DMSO-d}_6$ ) in an NMR tube.
- Instrumentation: Utilize a 300-600 MHz NMR spectrometer.
- $^1\text{H}$  NMR Acquisition:
  - Acquire the spectrum using a standard pulse sequence.
  - Set the spectral width to approximately 12 ppm.

- Use a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.
- Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).
- <sup>13</sup>C NMR Acquisition:
  - Acquire the spectrum using a proton-decoupled pulse sequence.
  - Set the spectral width to approximately 220 ppm.
  - A longer acquisition time and a greater number of scans are typically required compared to <sup>1</sup>H NMR.
  - Reference the spectrum to the solvent peak.

## FTIR Spectroscopy

- Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is commonly used. Place a small amount of the solid sample directly on the ATR crystal. Alternatively, prepare a KBr pellet by grinding a small amount of the sample with dry KBr and pressing it into a thin disk.
- Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
- Data Acquisition:
  - Collect a background spectrum of the empty ATR crystal or a blank KBr pellet.
  - Acquire the sample spectrum over a range of 4000-400 cm<sup>-1</sup>.
  - The instrument's software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

## Mass Spectrometry (Electron Ionization - EI)

- Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a direct insertion probe or through a gas chromatograph (for GC-MS analysis).

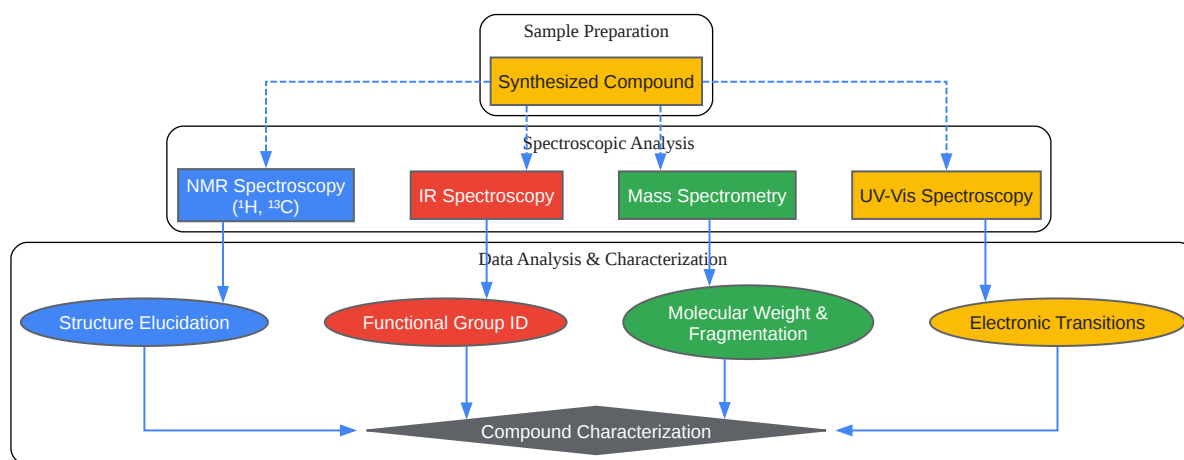
- **Ionization:** Bombard the vaporized sample with a beam of electrons (typically at 70 eV) to induce ionization and fragmentation.
- **Mass Analysis:** The resulting ions are separated based on their mass-to-charge ratio ( $m/z$ ) by a mass analyzer (e.g., quadrupole, time-of-flight).
- **Detection:** An electron multiplier or other detector records the abundance of each ion.

## UV-Vis Spectroscopy

- **Sample Preparation:** Prepare a dilute solution of the aniline derivative in a UV-grade solvent (e.g., ethanol, methanol, or cyclohexane). The concentration should be adjusted to yield an absorbance reading within the optimal range of the instrument (typically 0.1-1.0 AU).
- **Instrumentation:** Use a dual-beam UV-Vis spectrophotometer.
- **Data Acquisition:**
  - Record a baseline spectrum with the cuvette filled with the solvent.
  - Record the absorption spectrum of the sample solution over a specific wavelength range (e.g., 200-400 nm).
  - Identify the wavelength(s) of maximum absorbance ( $\lambda_{\text{max}}$ ).

## Visualization of Analytical Workflow

The following diagram illustrates a logical workflow for the comprehensive spectroscopic characterization of an aniline derivative.



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Caption: Logical workflow for the spectroscopic characterization of aniline derivatives.

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## References

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